molecular formula C15H9NO6S B2951910 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 866013-12-9

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No.: B2951910
CAS No.: 866013-12-9
M. Wt: 331.3
InChI Key: KKTNPNFXMYGJOU-UHFFFAOYSA-N
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Description

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 6th position, a phenylsulfonyl group at the 3rd position, and a chromen-2-one core structure.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO6S/c17-15-14(23(20,21)12-4-2-1-3-5-12)9-10-8-11(16(18)19)6-7-13(10)22-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTNPNFXMYGJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromenone core. The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The phenylsulfonyl group is usually introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure better control over reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The chromenone core can be reduced to chromanone using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Sulfonylation: Phenylsulfonyl chloride and pyridine.

    Reduction: Hydrogen gas with a catalyst or sodium borohydride.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted chromenones: Formed by nucleophilic substitution of the phenylsulfonyl group.

Scientific Research Applications

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the development of dyes and pigments due to its chromenone core structure.

Mechanism of Action

The mechanism of action of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylsulfonyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-3-(methylsulfonyl)-2H-chromen-2-one
  • 6-nitro-3-(ethylsulfonyl)-2H-chromen-2-one
  • 6-nitro-3-(propylsulfonyl)-2H-chromen-2-one

Uniqueness

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to other sulfonyl derivatives. The phenyl group can enhance the compound’s ability to interact with aromatic binding sites in biological targets, making it a valuable compound for medicinal chemistry research.

Biological Activity

6-Nitro-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core with a nitro group and a phenylsulfonyl substituent. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Table 1: Structural Features

FeatureDescription
Base StructureChromenone
SubstituentsNitro group, Phenylsulfonyl
Molecular FormulaC15H12N2O5S
Molecular Weight320.33 g/mol

Antitumor Activity

Research indicates that chromenone derivatives exhibit promising antitumor properties. The nitro group in this compound plays a crucial role in enhancing its antitumor efficacy. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells .

Antibacterial Activity

The compound has also demonstrated antibacterial properties. The presence of the nitro group enhances its interaction with bacterial enzymes, leading to inhibition of growth.

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Anti-inflammatory activity is another notable aspect of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Mechanism : The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses .

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of various chromenone derivatives, including this compound. Results showed a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 0.231 µM, suggesting potent anticancer activity .

Study 2: Antibacterial Properties

Another research focused on the antibacterial activity of nitro-substituted chromenones. The study found that this compound exhibited an MIC value of 20 µM against S. aureus, highlighting its potential as an antibacterial agent .

Q & A

Q. What are the common synthetic routes for preparing 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Core scaffold formation : Coumarin derivatives are often synthesized using Pechmann or Kostanecki-Robinson reactions. For example, phosphorous oxychloride (POCl₃) with zinc chloride (ZnCl₂) as a catalyst facilitates cyclization of phenolic precursors and malonic acid derivatives . (ii) Functionalization : Nitration at the 6-position is achieved using nitric acid in sulfuric acid, while sulfonylation at the 3-position employs phenylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Reaction optimization includes temperature control (0–5°C for nitration, room temperature for sulfonylation) and stoichiometric adjustments to minimize byproducts . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used for isolation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for the nitro group (δ 8.5–8.7 ppm for aromatic protons near NO₂), sulfonyl group (distinct deshielding of adjacent carbons), and coumarin carbonyl (δ ~160 ppm in ¹³C NMR) .
  • FTIR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and sulfonyl (1150–1120 cm⁻¹ S=O stretching) groups .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the molecular structure and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). ORTEP-III graphical interfaces aid in visualizing thermal ellipsoids and packing diagrams .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer :
  • HPLC/GC-MS : Monitor degradation products using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests room-temperature stability) .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties and bioactivity of this compound?

  • Methodological Answer :
  • QSPR Modeling : Use descriptors like logP (n-octanol/water partition coefficient) and molar refractivity to predict solubility and permeability. AM1 Hamiltonian and factor analysis are effective for sulfonyl-containing compounds .
  • Docking Studies : Molecular docking (AutoDock Vina) against targets (e.g., riboswitches) evaluates binding affinity. Parametrization of the nitro and sulfonyl groups is critical for accurate scoring .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to correlate crystal packing with stability .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

  • Methodological Answer :
  • Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with analogous compounds (e.g., 6-nitro-3-(methylsulfonyl) derivatives) .
  • Crystallographic Refinement : Use SHELXL for high-resolution data. If twinning is suspected (e.g., low R-factor mismatch), apply TWIN/BASF commands in SHELXTL. For disordered regions, PART and SUMP restraints improve model accuracy .

Q. How can this compound be functionalized for material science or pharmaceutical applications?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., thiazole, pyridine) via Suzuki coupling or click chemistry. For example, 3-(thiazol-4-yl) derivatives enhance nonlinear optical (NLO) properties .
  • Bioactivity Screening : Test antimicrobial or anticancer activity using MIC assays (against Plasmodium falciparum) or MTT-based cytotoxicity screens. Compare with structural analogs (e.g., 8-nitro vs. 6-nitro isomers) to establish SAR .
  • NLO Studies : Measure hyperpolarizability (β) via EFISH or Z-scan techniques. Theoretical DFT calculations (B3LYP/6-311+G(d,p)) correlate electron-withdrawing groups (NO₂, SO₂Ph) with enhanced NLO response .

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